5-Methoxy-7-phenylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1207840-39-8 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.263 |
IUPAC Name |
5-methoxy-7-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-14-10-12(11-5-3-2-4-6-11)9-13-15-7-8-16(13)14/h2-10H,1H3 |
InChI Key |
YUTDXHTUFXFPQP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=NC=CN12)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Methoxy 7 Phenylimidazo 1,2 a Pyridine and Its Derivatives
Classical Synthetic Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
The foundational methods for constructing the imidazo[1,2-a]pyridine nucleus primarily rely on condensation and subsequent cyclization reactions, many of which remain relevant in organic synthesis.
Condensation reactions are a cornerstone of imidazo[1,2-a]pyridine synthesis, typically involving the reaction of a 2-aminopyridine (B139424) derivative with a suitable electrophilic partner.
The most traditional and widely recognized method is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.orgscielo.br This approach involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, forming a pyridinium (B92312) salt intermediate, which then undergoes intramolecular cyclization. acs.orgroyalsocietypublishing.org For the synthesis of a 7-phenyl derivative, a substituted 2-aminopyridine would react with a 2-bromoacetophenone. scielo.br Over the years, numerous modifications have been developed to improve yields and reaction conditions, such as performing the reaction at room temperature in solvents like DMF with a base like potassium carbonate, or using mechanochemical methods like manual grinding or vortex mixing to reduce solvent use. scielo.bracs.org
Beyond α-haloketones, classical condensation strategies have been extended to other carbonyl compounds. acs.org For instance, key intermediates for potent antiviral agents have been synthesized by refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol (B145695). acs.org Catalyst-free and solvent-free approaches have also been developed, reacting 2-aminopyridines with α-bromo/chloroketones efficiently at moderate temperatures (e.g., 60°C). bio-conferences.org
Cyclization is the pivotal step in forming the bicyclic imidazo[1,2-a]pyridine system. In classical methods, this often occurs as an intramolecular event following an initial intermolecular reaction.
A common strategy involves a tandem mechanism that combines a Michael addition with an intramolecular cyclization. bio-conferences.org For example, the reaction of 2-aminopyridines with nitroolefins can proceed via a Michael addition of the exocyclic amino group to the nitroalkene, followed by cyclization involving the endocyclic pyridine (B92270) nitrogen. acs.org This process is often catalyzed by a Lewis acid, with FeCl3 being identified as a particularly effective catalyst for this transformation. bio-conferences.org
Intermolecular oxidative cyclization represents another important pathway. acs.org An environmentally friendly approach utilizes iodine as a catalyst and aqueous hydrogen peroxide as the terminal oxidant for the cyclization of nitroalkenes with 2-aminopyridines to yield 3-nitroimidazo[1,2-a]pyridines. acs.org Electrosynthesis offers a modern alternative for cyclization, where an electrochemically initiated process can achieve the C-N bond formation and subsequent cyclization of ketones with 2-aminopyridines. rsc.org
Modern and Sustainable Synthetic Protocols for 5-Methoxy-7-phenylimidazo[1,2-a]pyridine Analogues
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for the construction of imidazo[1,2-a]pyridine scaffolds. These modern protocols often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.
Transition metal catalysis has become an indispensable tool for synthesizing imidazo[1,2-a]pyridines, enabling reactions that are otherwise difficult to achieve. researchgate.net Copper catalysts are particularly prominent in this area. nih.gov Copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, a reaction compatible with a broad range of functional groups. organic-chemistry.org The mechanism is believed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org
Other notable copper-catalyzed methods include the oxidative cyclization between 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions, where additives like ZnCl2 can promote the reaction rate. nih.gov Palladium catalysis has also been employed for the carbonylation of iodo-substituted imidazo[1,2-a]pyridines to introduce carboxamide moieties. researchgate.net Iron salts, such as FeCl3, have proven effective in catalyzing the reaction between aminopyridines and 2-methyl-nitroolefins to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. bio-conferences.org
Below is a table summarizing selected transition metal-catalyzed reactions for the synthesis of imidazo[1,2-a]pyridine derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| CuI / NaHSO₄·SiO₂ | Aldehydes, 2-Aminopyridines, Terminal Alkynes | Substituted Imidazo[1,2-a]pyridines | Three-component domino reaction; synergistic catalytic effect. nih.gov |
| CuI | 2-Aminopyridines, Acetophenones | 2-Aryl-Imidazo[1,2-a]pyridines | Aerobic oxidative synthesis; compatible with many functional groups. organic-chemistry.org |
| FeCl₃ | 2-Aminopyridines, Nitroolefins | 3-Unsubstituted Imidazo[1,2-a]pyridines | Efficient cascade reaction; FeCl₃ identified as superior Lewis acid catalyst. bio-conferences.org |
| Pd-catalyst | Iodo-Imidazo[1,2-a]pyridines, CO, Amines | Imidazo[1,2-a]pyridine Carboxamides | Allows for functionalization of the preformed heterocyclic core. researchgate.net |
| Cu(II)-Ascorbate/SDS | 2-Aminopyridines, Aldehydes, Alkynes | Substituted Imidazo[1,2-a]pyridines | Domino A³-coupling in aqueous micellar media; environmentally sustainable. acs.org |
In a push towards greener chemistry, significant effort has been dedicated to developing metal-free synthetic routes to imidazo[1,2-a]pyridines. acs.org These methods reduce reliance on potentially toxic and expensive heavy metals.
One prominent metal-free approach involves the use of iodine as a catalyst or promoter. Molecular iodine can catalyze the reaction of pyridines with oxime esters to deliver 2-substituted imidazo[1,2-a]pyridines. acs.orgnih.gov Iodine-promoted reactions of 2-aminopyridine with acetophenones can be performed in micellar media or "on-water" under mild acidic conditions. nih.gov
Completely catalyst-free reactions have also been achieved under specific conditions. For example, the condensation of 2-aminopyridine with halogenoesters can proceed by simply refluxing the mixture in ethanol to produce key pharmaceutical intermediates. acs.org Another innovative, atom-economical protocol involves the annulation of vinyl azides with 2-aminopyridines, where the product can be isolated in high purity by simply evaporating the solvent. organic-chemistry.org A novel three-component, transition-metal-free reaction has been developed for the construction of imidazo[1,2-a]pyridines from ynals, pyridin-2-amines, and alcohols or thiols, leading to the formation of C-N, C-O, and C-S bonds in one pot. acs.org
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, are highly efficient for generating molecular diversity. sci-hub.seresearchgate.net Several MCRs have been adapted for the synthesis of the imidazo[1,2-a]pyridine scaffold. rsc.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known three-component reaction (3CR) that combines a 2-aminoazine, an aldehyde, and an isonitrile to produce 3-aminoimidazo-annulated heterocycles. researchgate.netbeilstein-journals.org This reaction can be catalyzed by Lewis acids like scandium triflate. bio-conferences.orgresearchgate.net The GBB reaction has been used in tandem with other MCRs, such as the Ugi reaction, to create complex peptidomimetic structures containing the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.gov
Other MCRs include the one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by systems like CuI-NaHSO₄·SiO₂ or nanomagnetic Fe₃O₄@SiO₂. nih.govorganic-chemistry.org These reactions are highly convergent and allow for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives. sci-hub.se
The table below highlights examples of MCRs used for imidazo[1,2-a]pyridine synthesis.
| Reaction Name / Type | Components | Catalyst / Conditions | Product Type |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isonitrile | Scandium Triflate | 3-Aminoimidazo[1,2-a]pyridines |
| A³-Coupling/Cycloisomerization | 2-Aminopyridine, Aldehyde, Alkyne | Cu(I) / Cu(II) system | N-fused Imidazoles |
| One-Pot Condensation | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Fe₃O₄@SiO₂ nanoparticles | Substituted Imidazo[1,2-a]pyridines |
| Metal-Free 3CR | Ynals, Pyridin-2-amines, Alcohols/Thiols | Metal-Free | 2,3-Disubstituted Imidazo[1,2-a]pyridines |
Microwave-Assisted and Photochemical Syntheses
Modern synthetic methods such as microwave irradiation and photochemical reactions offer significant advantages over traditional heating methods, including reduced reaction times, improved yields, and enhanced selectivity. These techniques have been successfully applied to the synthesis of various imidazo[1,2-a]pyridine derivatives.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. nih.govresearchgate.net The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating. sciforum.net For the synthesis of imidazo[1,2-a]pyridine cores, microwave-assisted procedures often involve multicomponent reactions, which allow for the assembly of complex molecules in a single step from simple starting materials.
One common approach is the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. sciforum.net This reaction can be efficiently carried out under microwave irradiation to afford a variety of substituted imidazo[1,2-a]pyridines. For instance, the synthesis of imidazo[1,2-a]pyridine-chromone derivatives has been achieved using a microwave-assisted GBBR under eco-friendly conditions, employing ammonium (B1175870) chloride as a catalyst in ethanol. sciforum.net While a specific example for this compound is not detailed in the literature, the general applicability of this method suggests its potential for the synthesis of this target molecule by selecting the appropriately substituted starting materials: 2-amino-4-phenyl-6-methoxypyridine, a suitable aldehyde, and an isocyanide.
Another microwave-assisted strategy involves the condensation of a 2-aminopyridine with an α-haloketone. researchgate.net This method is one of the most traditional and widely used approaches for the synthesis of imidazo[1,2-a]pyridines. The use of microwave irradiation significantly shortens the reaction time from hours to minutes. nih.gov For example, the reaction of various phenacyl bromides with 2-aminopyridine in a basic medium under microwave irradiation has been shown to produce substituted imidazo[1,2-a]pyridines in excellent yields within 60 seconds. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Aminopyridine | 3-Formyl-chromone | Isocyanide | Imidazo[1,2-a]pyridine-chromone | NH₄Cl, EtOH, Microwave | - | sciforum.net |
| 2-Aminopyridine | Phenacyl bromide | - | 2-Phenylimidazo[1,2-a]pyridine | Basic medium, Microwave | 99 | researchgate.net |
| 2-Aminopyridines | Aryl methyl ketones | Barbituric acids | Pyrimidine-linked imidazopyridines | I₂, DMSO, 110 °C | up to 75 | nih.gov |
Photochemical Synthesis:
Photochemical methods provide a green and sustainable alternative for the synthesis and functionalization of imidazo[1,2-a]pyridines. mdpi.com These reactions are typically carried out at room temperature and often exhibit high regioselectivity. Visible-light-induced C-H functionalization has been a particularly fruitful area of research, allowing for the direct introduction of various substituents onto the imidazo[1,2-a]pyridine core. mdpi.com
For instance, the C3-sulfonylation of imidazo[1,2-a]pyridines has been achieved using a visible-light-induced three-component reaction. mdpi.com While direct photochemical synthesis of the 5-methoxy-7-phenyl derivative is not explicitly reported, post-synthetic functionalization of a pre-formed 5-methoxyimidazo[1,2-a]pyridine (B1602175) core via a photochemical C-H arylation at the C7 position could be a viable strategy.
Another approach involves the near UV light-induced cyclization of azirinylpyridinium salts, formed from 2-bromoazirines and pyridines, to yield imidazo[1,2-a]pyridines. nih.gov This one-pot synthesis demonstrates the utility of photochemical methods in constructing the core heterocyclic system.
Regioselective Synthesis and Post-Synthetic Functionalization of this compound
The precise control of substituent placement on the imidazo[1,2-a]pyridine ring is crucial for tuning its biological activity and material properties. Regioselective synthesis and post-synthetic functionalization are key strategies to achieve this control.
Strategies for Targeted Substituent Introduction
The functionalization of the imidazo[1,2-a]pyridine scaffold can be directed to specific positions through various methods, including direct C-H functionalization and the use of directing groups. rsc.orgrsc.org The electronic properties of the imidazo[1,2-a]pyridine system make the C3 position the most nucleophilic and thus the most common site for electrophilic substitution. However, functionalization at other positions, such as C5 and C7, can be achieved.
For the synthesis of this compound, a plausible strategy would involve the initial synthesis of a 6-chloroimidazo[1,2-a]pyrazine, a related heterocyclic system, which can undergo regioselective metalation. nih.gov Subsequent nucleophilic substitution or cross-coupling reactions could then be employed to introduce the methoxy (B1213986) and phenyl groups at the desired positions. For example, treatment with sodium methoxide (B1231860) could introduce the methoxy group, followed by a Suzuki or Stille coupling to introduce the phenyl group.
Post-synthetic functionalization of a pre-formed 5-methoxyimidazo[1,2-a]pyridine is another viable route. The introduction of a phenyl group at the C7 position could be accomplished through a direct C-H arylation reaction, a process that has been extensively developed for various heterocyclic systems.
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods for the synthesis of chiral imidazo[1,2-a]pyridines is of great interest, particularly for applications in medicinal chemistry where enantiomeric purity is often a critical factor. nih.gov
One powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. While no specific examples for the synthesis of chiral this compound analogues using chiral auxiliaries are reported, the general principles can be applied. For instance, a chiral auxiliary could be attached to a precursor molecule, and a subsequent cyclization or functionalization step would proceed with high diastereoselectivity due to the steric influence of the auxiliary.
A more direct approach to chiral imidazo[1,2-a]pyridines is through asymmetric catalysis. Recently, an atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed via an asymmetric multicomponent reaction. nih.gov This method utilizes a chiral phosphoric acid catalyst to control the stereochemistry of the Groebke-Blackburn-Bienaymé reaction, leading to products with high enantioselectivity. This methodology could potentially be adapted for the synthesis of chiral analogues of this compound by employing a prochiral 6-aryl-2-aminopyridine substrate.
Structure Activity Relationship Sar and Structural Optimization Studies of 5 Methoxy 7 Phenylimidazo 1,2 a Pyridine Derivatives
Elucidation of Structure-Activity Relationships within 5-Methoxy-7-phenylimidazo[1,2-a]pyridine Series
The biological activity of derivatives of the this compound scaffold is intricately linked to the nature and position of substituents on the bicyclic core. SAR studies on the broader class of imidazo[1,2-a]pyridines have provided valuable insights into the key structural features that govern their therapeutic potential. plos.orgnih.gov
The core imidazo[1,2-a]pyridine (B132010) structure is crucial for establishing interactions with biological targets. For instance, the nitrogen atom at position 1 often acts as a hydrogen bond acceptor. acs.org Modifications at various positions on this scaffold can significantly modulate activity:
C2 Position: Functionalization at the C2 position can be challenging but has been shown to be important for the medicinal relevance of some imidazo[1,2-a]pyridines. tandfonline.com
C3 Position: The C3 position is often a site for introducing diverse substituents to explore and optimize biological activity. tandfonline.com
C7 Position: The phenyl group at the C7 position is a significant contributor to the molecule's properties. Modifications to this phenyl ring, such as the introduction of substituents, can impact potency and selectivity. For example, in a series of imidazo[1,2-a]pyridine amides, the linearity and lipophilicity of substituents played a critical role in improving efficacy. acs.org
Below is an interactive data table summarizing potential modifications to the this compound scaffold and their hypothetical effects based on general SAR principles for this class of compounds.
| Position of Modification | Type of Modification | Potential Impact on Activity |
| C2 | Introduction of small alkyl or aryl groups | Could modulate binding affinity and selectivity. |
| C3 | Addition of carboxamide or other functional groups | May introduce new interaction points with the target. |
| C5 (Methoxy group) | Replacement with other alkoxy groups or hydrogen | Can alter electronic properties and metabolic stability. |
| C7 (Phenyl group) | Introduction of substituents (e.g., halogens, alkyls) | Can influence lipophilicity, potency, and selectivity. |
| C7 (Phenyl group) | Replacement with other aromatic or heteroaromatic rings | May lead to novel interactions with the target protein. |
Design and Synthesis of Analogues for SAR Profiling
The systematic exploration of SAR requires the design and synthesis of a library of analogues. The synthesis of this compound derivatives typically begins with a substituted 2-aminopyridine (B139424).
A general synthetic route involves the reaction of a 2-amino-4-phenylpyridine (B189642) derivative with a suitable reagent to form the imidazole (B134444) ring. The methoxy (B1213986) group can be introduced at an early stage on the pyridine (B92270) ring or later in the synthesis if a suitable precursor is used. A versatile method for the synthesis of related imidazo[1,2-a]pyridines involves the alkylation of a 2-aminopyridine with an α-haloketone followed by cyclization. nih.gov The introduction of the phenyl group at the C7 position can often be achieved via a Suzuki cross-coupling reaction. nih.gov
To generate a diverse set of analogues for SAR profiling, chemists can systematically vary the substituents at key positions. For instance, a variety of substituted phenylboronic acids can be used in a Suzuki coupling reaction to introduce different groups on the C7-phenyl ring. Similarly, different α-haloketones can be employed to introduce diversity at the C2 and C3 positions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyridine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic effects. nih.govscielo.brresearchgate.net
A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives revealed a significant correlation between their activity as acid pump antagonists and descriptors such as the Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.gov This indicates that both the electronic distribution within the molecule and the hydrophobicity of specific substituents are critical determinants of activity. nih.gov
More advanced machine learning-based QSAR models have also been applied to imidazo[1,2-a]pyridine derivatives to predict their anti-melanoma activity. scielo.br These models can handle large datasets and complex relationships, providing valuable insights for the design of new, more potent analogues. scielo.br A hypothetical QSAR study for this compound derivatives would likely involve the calculation of a wide range of molecular descriptors, including:
Electronic Descriptors: Charges on specific atoms, dipole moment.
Hydrophobic Descriptors: LogP, π values of substituents.
Topological Descriptors: Molecular connectivity indices, shape indices.
3D Descriptors: Steric parameters, molecular surface area.
The resulting QSAR model could then be used to predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process.
Rational Design Principles for Structural Diversification based on this compound
Rational design principles are employed to guide the structural modification of a lead compound to improve its drug-like properties. For the this compound scaffold, several strategies can be applied for structural diversification.
One such strategy is scaffold hopping , where the core imidazo[1,2-a]pyridine structure is replaced by another chemical scaffold that maintains the essential pharmacophoric features required for biological activity. pharmablock.com This can lead to the discovery of novel chemical series with improved properties, such as enhanced patentability or better pharmacokinetic profiles.
Structure-based drug design (SBDD) is another powerful approach. If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogues of this compound will bind. This information can then be used to design new compounds with improved binding affinity and selectivity. For example, in the optimization of an imidazo[1,2-a]pyridine series as kinase inhibitors, structure-based design was used to improve potency and reduce lipophilicity. acs.org
Lead Optimization Strategies Applied to the this compound Scaffold
A key focus of lead optimization is often the improvement of metabolic stability and oral bioavailability. In a series of imidazo[1,2-a]pyridine amides developed as anti-tuberculosis agents, it was found that the linearity and lipophilicity of an amine substituent were crucial for improving both in vitro and in vivo efficacy. acs.org Similarly, for a series of imidazo[1,2-a]pyridines targeting the hepatitis C virus, systematic optimization of the DMPK (drug metabolism and pharmacokinetics) and potency was undertaken. nih.gov
The following table outlines potential lead optimization strategies for the this compound scaffold.
| Optimization Goal | Strategy | Example from Related Series |
| Improve Potency | Modify substituents to enhance binding interactions. | Introduction of a pyridine nitrogen in a side chain maintained potency in a series of kinase inhibitors. acs.org |
| Enhance Selectivity | Exploit differences in the binding sites of target and off-target proteins. | Modifications to a chloro-biphenyl group improved kinase selectivity. acs.org |
| Increase Metabolic Stability | Introduce blocking groups at metabolically labile positions. | Insertion of a piperidine (B6355638) ring between two phenyl rings improved microsomal stability. nih.gov |
| Improve Oral Bioavailability | Optimize lipophilicity and solubility. | Optimization of an amide linker and amine part led to excellent oral bioavailability in anti-tuberculosis agents. acs.org |
Investigation of Biological Activity and Molecular Mechanisms of 5 Methoxy 7 Phenylimidazo 1,2 a Pyridine and Its Derivatives
In Vitro Pharmacological Characterization and Biological Screening
The initial assessment of this compound's pharmacological potential involves a series of in vitro studies to determine its effects on specific enzymes, receptors, and cellular pathways, as well as its antimicrobial properties.
Research has identified certain imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell survival and resistance to therapy. One study highlighted a related compound, CCT251236, which, while structurally distinct in its substitution pattern, demonstrates the potential of the imidazo[1,2-a]pyridine scaffold to target this enzyme. The inhibitory activity of these compounds is a key area of investigation for their potential as anticancer agents. For 5-Methoxy-7-phenylimidazo[1,2-a]pyridine specifically, its inhibitory concentration (IC50) against ALDH1A3 has been a subject of study to quantify its potency.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 |
|---|---|---|
| This compound derivative | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Data specific to this derivative is under investigation |
The imidazo[1,2-a]pyridine core structure is known to interact with various receptors, most notably the GABAA receptors in the central nervous system. Derivatives of this class, such as zolpidem and alpidem, are well-known for their binding to the benzodiazepine (B76468) site of GABAA receptors, acting as positive allosteric modulators. While the specific binding profile of this compound is an area of ongoing research, the established affinity of the broader chemical class for these receptors suggests a potential for neurological activity. Studies have explored how modifications to the imidazo[1,2-a]pyridine ring, including substitutions at the 5 and 7 positions, can influence binding affinity and selectivity for different GABAA receptor subtypes.
The modulation of cellular pathways by this compound derivatives has been observed in various cancer cell line models. For instance, the inhibition of ALDH1A3 by related compounds can lead to the disruption of retinoic acid metabolism and an increase in cellular oxidative stress, ultimately triggering apoptosis in cancer cells. The effects of these compounds are often evaluated by measuring changes in the expression of key proteins involved in cell cycle regulation, apoptosis, and stress response pathways. The ability of the imidazo[1,2-a]pyridine scaffold to interfere with these fundamental cellular processes underscores its therapeutic potential.
Several studies have investigated the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. Research has demonstrated that certain compounds within this family exhibit activity against a range of microbial pathogens, including bacteria and fungi. For example, some derivatives have shown efficacy against Mycobacterium tuberculosis and various strains of Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity. The specific antimicrobial spectrum and potency of this compound are determined by its unique substitution pattern.
Table 2: In Vitro Antimicrobial Activity
| Compound Family | Microbial Strain | Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Mycobacterium tuberculosis | Moderate to good |
| Imidazo[1,2-a]pyridine derivatives | Gram-positive bacteria | Variable |
Identification and Validation of Molecular Targets
Identifying the precise molecular targets of this compound is crucial for understanding its mechanism of action and for the development of more selective and potent derivatives.
A variety of target deconvolution strategies have been employed to identify the molecular binding partners of imidazo[1,2-a]pyridine ligands. These methods include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates. Another powerful technique is chemical proteomics, which utilizes chemical probes to label and identify target proteins within a complex biological sample. Furthermore, computational approaches, such as molecular docking and virtual screening, can predict potential targets based on the compound's structure and the known binding sites of proteins. These methods have been instrumental in identifying targets such as ALDH1A3 and GABAA receptors for various imidazo[1,2-a]pyridine derivatives.
Protein-Ligand Interaction Analysis
Molecular docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine derivatives with various protein targets. These computational analyses predict the binding affinity and specific molecular interactions that are crucial for their biological effects.
For instance, a series of phenothiazine-containing imidazo[1,2-a]pyridine derivatives were evaluated as inhibitors of microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer progression. nih.gov Molecular docking analysis of these compounds revealed binding affinities ranging from -8.1 kcal/mol to -10.4 kcal/mol. nih.gov This strong binding affinity suggests a high potential for inhibition of the kinase.
In a different study, novel imidazo[1,2-a]pyrimidine (B1208166) derivatives were investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2. nih.gov The top-scoring compound demonstrated a remarkable binding affinity of -9.1 kcal/mol for hACE2 and -7.3 kcal/mol for the spike protein. nih.gov These findings highlight the potential of the imidazo[1,2-a]pyrimidine core, which is structurally similar to imidazo[1,2-a]pyridine, to disrupt protein-protein interactions.
Furthermore, a study on 2-phenylimidazo[1,2-a]pyrimidine (B97590) derivatives as antimicrobial agents identified compounds with significant binding energies against bacterial protein targets. For example, one derivative exhibited a binding energy of -5.205 kcal/mol against a target from Bacillus cereus, which was comparable to the native ligand. mdpi.com Another derivative showed a binding affinity of -7.534 kcal/mol towards a target from Micrococcus luteus. mdpi.com
The following table summarizes the reported binding affinities of various imidazo[1,2-a]pyridine and related derivatives against their respective protein targets.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | -8.1 to -10.4 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | hACE2 | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | SARS-CoV-2 Spike Protein | -7.3 | nih.gov |
| 2-phenylimidazo[1,2-a]pyrimidines | Bacillus cereus target | -5.205 | mdpi.com |
| 2-phenylimidazo[1,2-a]pyrimidines | Micrococcus luteus target | -7.534 | mdpi.com |
These data collectively suggest that the 5-methoxy and 7-phenyl substitutions on the imidazo[1,2-a]pyridine scaffold of the target compound could play a significant role in its binding affinity to various protein targets, potentially through specific hydrophobic and electronic interactions.
Elucidation of Mechanisms of Action at the Molecular and Cellular Level
The biological effects of imidazo[1,2-a]pyridine derivatives are underpinned by their interactions at the molecular and cellular levels, leading to the perturbation of key signaling pathways and cellular processes.
The binding of imidazo[1,2-a]pyridine derivatives to their protein targets is governed by a combination of molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the case of the phenothiazine-imidazo[1,2-a]pyridine inhibitors of MARK4, molecular docking revealed specific interactions with key amino acid residues in the active site of the enzyme. nih.gov Similarly, the antimicrobial 2-phenylimidazo[1,2-a]pyrimidine derivatives were found to form strong carbon-hydrogen bonds and electrostatic interactions with residues such as GLU90(A) and ASP140(A) in the bacterial target. mdpi.com One compound formed two carbon-hydrogen bonds with the ASP69 residue of the target protein. mdpi.com These specific interactions are critical for the stable binding and inhibitory activity of these compounds.
A study on novel imidazo[1,2-a]pyridine hybrids targeting human leukotriene A4 hydrolase (LTA4H) showed that all tested hybrids interacted with key amino acid residues in the active site. chemmethod.com The binding modes of these compounds are crucial for their inhibitory potential. The methoxy (B1213986) group at the C-5 position of the imidazo[1,2-a]pyridine core, as in the subject compound, has been found to enhance binding affinity to receptors. researchgate.net The phenyl group at the C-7 position can also be expected to engage in significant hydrophobic or pi-stacking interactions within a protein's binding pocket.
Imidazo[1,2-a]pyridine derivatives have been shown to modulate various intracellular signaling pathways, leading to diverse cellular outcomes such as cell cycle arrest, apoptosis, and cellular senescence.
Several studies have demonstrated the impact of this class of compounds on the AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. nih.gov For instance, certain imidazo[1,2-a]pyridine derivatives were found to reduce the phosphorylation of both protein kinase B (AKT) and the mechanistic target of rapamycin (B549165) (mTOR) in cancer cells. nih.gov Inhibition of this pathway can lead to the suppression of tumor growth.
Furthermore, these compounds can induce cell cycle arrest by modulating the levels of key cell cycle regulatory proteins. An increase in the levels of p53 and p21, which are critical tumor suppressors that halt the cell cycle, has been observed in cancer cells treated with imidazo[1,2-a]pyridine derivatives. nih.govnih.gov This leads to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. nih.gov
The induction of apoptosis, or programmed cell death, is another key mechanism of action. This is often mediated through both the intrinsic and extrinsic apoptosis pathways. Increased levels of pro-apoptotic proteins such as BAX and active caspase-9, as well as cleavage of PARP and activation of caspase-7 and caspase-8, have been reported following treatment with imidazo[1,2-a]pyridine compounds. nih.govnih.gov
Some derivatives have also been shown to induce cellular senescence, a state of irreversible growth arrest, in chronic myeloid leukemia cells. mdpi.com This effect was associated with an increase in oxidative stress, as evidenced by increased lipid peroxidation and decreased levels of reduced glutathione (B108866) (GSH). mdpi.com
The following table summarizes the key intracellular signaling perturbations observed with various imidazo[1,2-a]pyridine derivatives.
| Compound Class | Cellular Effect | Molecular Mechanism | Reference |
| Imidazo[1,2-a]pyridines | Inhibition of proliferation, Induction of apoptosis | Inhibition of AKT/mTOR pathway, Increased p53 and p21, Increased BAX and active caspase-9 | nih.gov |
| Novel Imidazo[1,2-a]pyridine compounds | Cell cycle arrest, Induction of apoptosis | Increased p53 and p21, Increased caspase-7, caspase-8, and PARP cleavage, Decreased pAKT | nih.gov |
| Selenylated Imidazo[1,2-a]pyridine | Induction of cellular senescence | Increased oxidative stress (lipid peroxidation), Decreased glutathione (GSH) | mdpi.com |
Computational Chemistry and Molecular Modeling Approaches in 5 Methoxy 7 Phenylimidazo 1,2 a Pyridine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 5-Methoxy-7-phenylimidazo[1,2-a]pyridine, within the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the possible binding poses based on their predicted binding energy. acs.orgnih.gov
In the context of the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in identifying and optimizing inhibitors for various protein targets. For instance, derivatives have been docked against kinases like VEGFR-2, HER-2, and microtubule affinity regulating kinase (MARK4) to rationalize their anticancer activity. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. researchgate.net For example, docking of imidazo[1,2-a]pyridine derivatives into the active site of human farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B has helped predict their binding affinity and selectivity. acs.orgnih.gov Similarly, studies on novel imidazo[1,2-a]pyridine hybrids targeting human LTA4H showed strong binding affinities, with the best compounds forming interactions with key amino acid residues in the active site. chemmethod.com The docking scores and interaction patterns obtained from these simulations provide a rational basis for the observed biological activities and guide the design of more potent and selective analogues. mdpi.com
Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives This table presents data for various derivatives of the imidazo[1,2-a]pyridine scaffold to illustrate the application of molecular docking.
| Derivative/Compound | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted | Reference |
| Phenothiazine-imidazo[1,2-a]pyridine hybrid (6h) | MARK4 | - | Binding and inhibition of MARK4 protein. | nih.gov |
| 2-phenylimidazo[1,2-a]pyrimidin-3-amine derivative (5b) | PI3Kα | -6.932 | Strong binding with the PI3Kα cancer target. | researchgate.net |
| Imidazo[1,2-a]pyridine hybrid (HB7) | Human LTA4H (3U9W) | -11.237 | Interaction with key amino acid residues in the active site. | chemmethod.com |
| Imidazo[1,2-a]pyridin-3-yl derivative (4k) | Farnesyl diphosphate synthase (5CG5) | -145.600 (MolDock Score) | High binding affinity within the target's active site. | acs.orgnih.gov |
| Imidazo[1,2-a]pyridine derivative (I-11) | KRAS G12C | - | Covalent interaction with the target protein. | rsc.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov In drug discovery research involving the imidazo[1,2-a]pyridine scaffold, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net
A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to model their motion over a set period, often nanoseconds. nih.gov Analysis of the simulation trajectory can reveal important information. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD suggests a stable binding mode. chemmethod.com The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.gov Studies on imidazo[1,2-a]pyridine derivatives have used MD simulations to confirm the stability of docked poses in targets like the KRASG12D protein and to understand how these ligands can induce specific conformational shifts in the target protein. nih.gov
De Novo Drug Design and Virtual Screening Methodologies for Imidazo[1,2-a]pyridine Scaffolds
De novo drug design and virtual screening are computational strategies used to identify novel hit compounds from vast chemical space. The imidazo[1,2-a]pyridine scaffold, being a privileged structure, is an excellent candidate for these approaches. researchgate.netnih.gov
Virtual screening involves the computational filtering of large libraries of compounds to select a smaller subset of molecules that are likely to bind to a specific biological target. This can be done using two main approaches:
Ligand-Based Virtual Screening (LBVS): This method uses the structure of known active ligands to find other molecules with similar properties (e.g., shape, pharmacophore features). It is particularly useful when the 3D structure of the target protein is unknown. nih.gov
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock a library of compounds, ranking them based on how well they fit into the binding site. nih.gov
Collaborative virtual screening efforts have successfully expanded the chemical space around an initial imidazo[1,2-a]pyridine hit for visceral leishmaniasis, leading to compounds with improved activity and selectivity. nih.govrsc.orgresearchgate.net These in silico methods allow for the rapid exploration of millions of compounds, significantly accelerating the early stages of drug discovery. rsc.orgresearchgate.net De novo design, on the other hand, involves building novel molecules from scratch or by modifying existing scaffolds, often guided by the structural information of the target's binding site to create a perfect complementary fit.
Prediction of ADME-related Parameters through Computational Methods
In the early phases of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. openpharmaceuticalsciencesjournal.com Computational methods offer a rapid and cost-effective way to predict these properties before a compound is synthesized, helping to eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles. researchgate.netnih.gov For compounds based on the imidazo[1,2-a]pyridine scaffold, various software tools like SwissADME and QikProp are used to calculate key physicochemical descriptors. openpharmaceuticalsciencesjournal.comnih.gov
These predictions are often based on established rules, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. acs.org Key predicted parameters include:
Molecular Weight (MW): Influences diffusion and transport.
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affect solubility and binding to targets.
Studies on various imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that these compounds generally exhibit promising drug-like characteristics with good predicted oral bioavailability. nih.govnih.gov
Table 2: Predicted Physicochemical Properties for Representative Imidazo[1,2-a]pyridine Derivatives This table provides examples of computationally predicted ADME-related parameters for derivatives of the core scaffold.
| Compound/Derivative Class | Molecular Weight ( g/mol ) | logP (o/w) | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Reference |
| Imidazo[1,2-a]pyridin-3-yl derivative (4a) | 332.40 | 3.56 | 54.60 | 3 | 1 | acs.org |
| Imidazo[1,2-a]pyridin-3-yl derivative (4c) | 348.40 | 3.18 | 74.83 | 4 | 2 | acs.org |
| Imidazo[1,2-a]pyridin-3-yl derivative (4d) | 362.42 | 3.59 | 63.83 | 4 | 1 | acs.org |
| Imidazo[1,2-a]pyridine-3-carboxamide analogues | 295.3 - 489.3 | 0.81 - 3.73 | 72.9 - 110.4 | 4 - 6 | 1 - 2 | openpharmaceuticalsciencesjournal.com |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | 380.4 - 501.3 | 3.55 - 5.28 | 72.9 - 95.5 | 5 - 6 | 0 - 1 | nih.gov |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. scirp.orgscirp.org For the this compound compound, DFT can provide valuable insights into its intrinsic properties. These calculations can determine the optimized molecular geometry and predict various electronic parameters. nih.govresearchgate.net
Key properties derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other species. nih.govscirp.org
Studies on imidazo[1,2-a]pyridine derivatives have used DFT to analyze their stability and reactivity, correlating these electronic properties with observed biological activity. scirp.orgscirp.orgresearchgate.net For example, analysis of imidazo[1,2-a]pyridinyl-chalcones showed that electron-donating substituents enhance the nucleophilic character, while electron-withdrawing groups make the compounds more susceptible to nucleophilic attack. scirp.org
Table 3: Examples of DFT-Calculated Properties for Imidazo[1,2-a]pyridine Derivatives This table summarizes key electronic properties calculated for various imidazo[1,2-a]pyridine derivatives to illustrate the application of quantum chemical methods.
| Derivative System | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding | Reference |
| Imidazo[1,2-a]pyridine N-acylhydrazones | B3LYP/6-31+G(d,p) | -5.73 to -6.65 | -1.82 to -3.24 | 2.49 to 3.91 | A larger energy gap correlates with higher stability. | scirp.org |
| Imidazo[1,2-a]pyridinyl-chalcones | B3LYP/6-311G(d) | -5.69 to -6.11 | -2.31 to -2.71 | 3.12 to 3.40 | Substituents modulate the nucleophilic/electrophilic nature. | scirp.org |
| Imidazo[1,2-a]pyrrolo[2,3-c]pyridines | B3LYP/6-31G(d,p) | N/A | N/A | N/A | Antiviral activity is related to electron-donor/acceptor properties. | researchgate.net |
| Imidazo[1,2-a]pyridin-3-yl derivatives | B3LYP/6-311G++(d,p) | -5.87 to -6.74 | -1.33 to -2.35 | 4.02 to 4.88 | Stability and reactivity appraised by global reactivity parameters. | acs.org |
Future Directions and Emerging Research Avenues for 5 Methoxy 7 Phenylimidazo 1,2 a Pyridine
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine (B132010) core has traditionally been achieved through the condensation of 2-aminopyridines with α-haloketones. scielo.br While effective, current research is focused on developing more sustainable, efficient, and versatile synthetic strategies.
Future advancements are centered on several key areas:
Green Chemistry Approaches : Mechanochemistry, which involves solvent-free reactions through grinding or mixing, has been successfully applied to the synthesis of 2-phenylimidazo[1,2-a]pyridine, offering high yields and aligning with the principles of green chemistry. scielo.br
Visible-Light Photocatalysis : This modern technique has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.com It allows for the introduction of various functional groups at specific positions, such as C3-sulfonylation and C5-alkylation, under mild conditions using light as an energy source. mdpi.com These methods provide pathways to novel derivatives that are otherwise difficult to access. mdpi.com
Flow Chemistry and Multicomponent Reactions : The development of continuous flow processes and one-pot multicomponent reactions is a significant avenue for the large-scale, efficient, and automated synthesis of imidazo[1,2-a]pyridine libraries. rsc.org These strategies reduce reaction times, improve safety, and facilitate purification.
These innovative methodologies are crucial for generating a diverse library of 5-Methoxy-7-phenylimidazo[1,2-a]pyridine analogs, enabling extensive exploration of their chemical and biological potential.
Application of Advanced Spectroscopic and Structural Characterization Techniques for Elucidating SAR
A deep understanding of the Structure-Activity Relationship (SAR) is paramount for designing potent and selective molecules. For the imidazo[1,2-a]pyridine scaffold, a combination of advanced analytical and computational techniques is paving the way for rational drug design. nih.govbenthamscience.com
Computational and Docking Studies : Molecular docking is a key tool for predicting the binding interactions between imidazo[1,2-a]pyridine derivatives and their biological targets. nih.govnih.gov For instance, docking studies have elucidated how derivatives bind to the active sites of enzymes like cyclooxygenase-2 (COX-2) and EGFR kinase, guiding the synthesis of more potent inhibitors. nih.govresearchgate.net Density Functional Theory (DFT) calculations are also employed to analyze molecular orbitals and electrostatic potential, helping to understand the electronic properties that govern biological activity and photophysical behavior. nih.govrsc.org
High-Resolution Spectroscopy : Advanced NMR (1H and 13C) and mass spectrometry (LC-MS) are indispensable for confirming the structures of newly synthesized compounds. nih.govresearchgate.net In interdisciplinary applications, such as the development of fluorescent sensors, 1H-NMR has been used to study the protonation/deprotonation mechanism responsible for changes in fluorescence, providing crucial insights into the sensing mechanism. rsc.org
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. This information is invaluable for validating computational models and understanding how the conformation of the imidazo[1,2-a]pyridine core and its substituents influences interactions with biological targets. researchgate.net
For this compound, SAR studies have shown that substituents on the imidazopyridine core are critical for activity. For example, in related series, a methoxy (B1213986) group was found to enhance binding affinity at melatonin (B1676174) receptors, while the side chain at the C-3 position was essential for binding. researchgate.net Such detailed analyses are vital for optimizing the lead compound for specific therapeutic or material applications.
Innovation in In Vitro Biological Assay Systems for Comprehensive Profiling
To fully characterize the biological profile of this compound and its analogs, researchers are moving beyond simple cytotoxicity screens to more sophisticated and targeted in vitro assays.
Target-Specific Inhibition Assays : Many imidazo[1,2-a]pyridine derivatives have been identified as potent enzyme inhibitors. Future research will rely on specific assays such as kinase inhibition panels (e.g., against PIM-1, EGFR) and cyclooxygenase (COX-1/COX-2) inhibition kits to determine potency and selectivity. nih.govresearchgate.netnih.gov The discovery of imidazo[1,2-a]pyridine amides as inhibitors of the mycobacterial target QcrB highlights the importance of target-based screening in anti-infective drug discovery. nih.gov
Cell-Based Mechanistic Assays : To understand how these compounds affect cellular processes, a suite of advanced cell-based assays is employed. These include:
Apoptosis and Cell Cycle Analysis : Techniques like Annexin V/PI dual staining and flow cytometry are used to quantify apoptosis and determine if a compound induces cell cycle arrest in cancer cells. nih.govnih.gov
Pathway Modulation Studies : Research has shown that imidazo[1,2-a]pyridine derivatives can modulate specific signaling pathways. For example, one novel derivative was found to suppress the expression of inflammatory mediators iNOS and COX-2 by inhibiting the STAT3/NF-κB signaling pathway. nih.gov
Microtubule Dynamics : Some anticancer compounds function by disrupting the cellular cytoskeleton. In vitro microtubule polymerization inhibition assays can directly measure the effect of compounds on this critical process. nih.gov
High-Throughput Screening (HTS) : HTS of large chemical libraries remains a crucial starting point for drug discovery. The initial identification of imidazo[1,2-a]pyridine ethers as inhibitors of mycobacterial ATP synthesis was achieved through an HTS campaign. rsc.org
These innovative assays provide a comprehensive biological profile, moving from general activity to a detailed understanding of the mechanism of action, which is essential for further development.
Table 1: Examples of In Vitro Assays for Imidazo[1,2-a]pyridine Derivatives
| Assay Type | Purpose | Example Target/Pathway | Reference |
|---|---|---|---|
| Enzyme Inhibition | Determine potency and selectivity | COX-2, EGFR Kinase, PIM-1 Kinase, QcrB | nih.govresearchgate.netnih.govnih.gov |
| Antiproliferative | Measure cytotoxicity against cancer cells | A549 (Lung), PC-3 (Prostate), A375P (Melanoma) | nih.govnih.gov |
| Cell Cycle Analysis | Identify effects on cell division phases | Flow Cytometry | nih.gov |
| Apoptosis Assay | Quantify programmed cell death | Annexin V / Propidium Iodide Staining | nih.govnih.gov |
| Pathway Analysis | Elucidate mechanism of action | STAT3/NF-κB/iNOS/COX-2 Signaling | nih.gov |
| Microtubule Polymerization | Assess impact on cytoskeleton | Tubulin Assembly | nih.gov |
Interdisciplinary Research Integrating this compound within Chemical Biology and Materials Science
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have opened up exciting research avenues beyond traditional medicinal chemistry, particularly in chemical biology and materials science. rsc.org
Materials Science and Optoelectronics : Imidazo[1,2-a]pyridine derivatives and their isomers are being explored as advanced organic materials. They have been successfully used as emitters in Organic Light-Emitting Diodes (OLEDs), demonstrating efficient sky-blue to greenish-yellow electroluminescence. researchgate.netrsc.org Their strong fluorescence in the solid state also makes them suitable as downconverter materials in the fabrication of hybrid white LEDs with a high color rendering index. rsc.org
Chemical Biology and Sensing : The fluorescence of these compounds can be sensitive to their local environment. This property has been harnessed to create fluorescent pH sensors that exhibit distinct "on-off-on" behavior in response to changes in acidity. rsc.org Furthermore, related scaffolds have been developed as fluorescent probes for detecting specific analytes like metal ions (e.g., Cu2+) and biologically relevant small molecules. mdpi.com
Advanced Functional Materials : The intense emission of some derivatives has led to their application in anticounterfeiting, where they can be used as security inks that are invisible under normal light but fluoresce brightly under UV light. rsc.org
The integration of the this compound scaffold into these fields represents a significant growth area, leveraging its unique electronic and optical properties for the development of next-generation technologies.
Table 2: Interdisciplinary Applications of the Imidazo[1,2-a]pyridine Scaffold
| Field | Application | Key Feature | Reference |
|---|---|---|---|
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Emitter for blue/greenish-yellow light | researchgate.netrsc.org |
| Materials Science | White Light-Emitting Diodes (WLEDs) | Organic downconverter material | rsc.org |
| Chemical Biology | Fluorescent pH Sensors | pH-sensitive fluorescence | rsc.org |
| Security | Anticounterfeiting Inks | Solid-state fluorescence under UV light | rsc.org |
| Chemical Biology | Analyte Detection | Luminescence response to metal ions | mdpi.com |
Addressing Synthetic and Biological Challenges in Imidazo[1,2-a]pyridine Scaffold Research
Despite the immense potential of the imidazo[1,2-a]pyridine scaffold, several challenges remain that are the focus of ongoing and future research.
Synthetic Challenges : While new synthetic methods are emerging, challenges in regioselectivity (controlling the position of functional groups) and the synthesis of highly substituted or complex derivatives persist. mdpi.com Developing robust methods that provide access to all possible substitution patterns is a key goal for comprehensively exploring the chemical space.
Biological and Pharmacokinetic Challenges : A significant hurdle in the development of imidazo[1,2-a]pyridine-based drugs is overcoming poor physicochemical properties. Many promising compounds suffer from high lipophilicity and low aqueous solubility, which can lead to poor absorption and metabolic instability. rsc.org Research in the anti-tuberculosis field has shown that introducing polar functionalities and increasing the sp3 character of the molecule are crucial strategies to deliver more "drug-like" candidates with improved pharmacokinetic profiles. nih.govrsc.org
Understanding Mode of Action and Resistance : For many bioactive imidazo[1,2-a]pyridines, the precise molecular target or mechanism of action is not fully understood. rsc.org A critical future direction is the identification of these targets to enable rational optimization and to anticipate potential mechanisms of drug resistance, as has been studied with the QcrB target in mycobacteria. nih.gov
Addressing these challenges through a combination of innovative synthesis, advanced biological profiling, and rational design will be essential to unlock the full therapeutic and technological potential of this compound and the broader class of imidazo[1,2-a]pyridine compounds.
Q & A
Q. What are the common synthetic routes for 5-Methoxy-7-phenylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives often employs multi-component reactions (MCRs) due to their atom economy and efficiency. For example, iodine-catalyzed [4+1] cycloaddition between aryl aldehydes and 2-aminopyridines produces substituted imidazo[1,2-a]pyridines in good yields (70–85%) . Key optimization strategies include:
- Catalyst selection : Iodine (5 mol%) enhances cyclization efficiency under mild conditions (80°C, 12 h).
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity.
- Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%).
Reference synthetic protocols for analogous compounds (e.g., 7-phenylimidazo[1,2-a]pyridine derivatives) involve sequential Buchwald-Hartwig amination and Suzuki-Miyaura coupling to introduce methoxy and phenyl groups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy at C5, phenyl at C7) via characteristic shifts:
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C14H12N2O for the parent compound).
- X-ray Diffraction : Resolves crystal packing and dihedral angles between fused rings (e.g., near-planar imidazo-pyridine core with <2° deviation) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect byproducts .
Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?
Methodological Answer:
- Anticancer Activity :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 values compared to doxorubicin. Example: Imidazo[1,2-a]pyridine derivatives show IC50 = 11–13 µM .
- Selectivity index : Normal cell lines (e.g., Vero) test therapeutic windows (e.g., IC50 >90 µM in normal cells) .
- Antimicrobial Screening :
- Microdilution assays against Mycobacterium tuberculosis (H37Rv) with MIC values <1 µg/mL for multi-drug-resistant strains .
Advanced Research Questions
Q. How do structural modifications at positions 6 and 8 of the imidazo[1,2-a]pyridine core affect receptor binding selectivity?
Methodological Answer:
- Central vs. Peripheral Benzodiazepine Receptors (CBR/PBR) :
- Position 6 : Electron-withdrawing groups (e.g., Cl) increase PBR selectivity. For example, 6-Cl derivatives show >1000-fold selectivity for PBR over CBR .
- Position 8 : Bulky substituents (e.g., methyl) enhance PBR affinity by filling hydrophobic pockets. SAR studies reveal IC50 ratios (CBR/PBR) as low as 0.32 for 6,8-disubstituted analogs .
- Experimental Validation : Radioligand displacement assays (³H-PK11195 for PBR, ³H-flumazenil for CBR) quantify binding affinities .
Q. What strategies can resolve contradictory results between in vitro binding affinity and in vivo pharmacological efficacy?
Methodological Answer:
- Pharmacokinetic Profiling :
- In Vivo Neurosteroid Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
